3-Ethoxyoxan-4-one
Overview
Description
3-Ethoxyoxan-4-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group at the fourth position, with an ethoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyoxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxypropanoic acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding acid chloride, which then undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a coil reactor with temperature control to ensure precise reaction conditions. The process may include the use of plunger pumps for reagent delivery and extraction columns for product purification .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyoxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-ethoxyoxanol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethoxypropanoic acid.
Reduction: Formation of 3-ethoxyoxanol.
Substitution: Formation of various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyoxan-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxyoxan-4-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Methoxyoxan-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxyoxan-4-one: Contains a hydroxyl group at the fourth position instead of a ketone.
3-Ethoxy-2-oxanone: Similar structure but with the ketone group at the second position.
Uniqueness: 3-Ethoxyoxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to similar compounds with other substituents, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-ethoxyoxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7-5-9-4-3-6(7)8/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNLDAKYMUHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300491 | |
Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-18-5 | |
Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624734-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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